Cas no 1004644-64-7 (3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid)
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Chloro-3-nitro-pyrazol-1-yl)-propionic acid
- 3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid
- 1004644-64-7
- STK312261
- CS-0262723
- 3-(4-chloro-3-nitropyrazol-1-yl)propanoic acid
- AKOS015922321
- MFCD03419660
- BBL038567
- 4-Chloro-3-nitro-1H-pyrazole-1-propanoic acid
- 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoicacid
- DTXSID101251318
- AKOS000308335
- EN300-83582
- EQB64464
- 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid
-
- MDL: MFCD03419660
- Inchi: 1S/C6H6ClN3O4/c7-4-3-9(2-1-5(11)12)8-6(4)10(13)14/h3H,1-2H2,(H,11,12)
- InChI Key: FSXPGXHGUGQSMX-UHFFFAOYSA-N
- SMILES: ClC1C([N+](=O)[O-])=NN(C=1)CCC(=O)O
Computed Properties
- Exact Mass: 219.004683g/mol
- Monoisotopic Mass: 219.004683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 219.58g/mol
- XLogP3: 0.5
- Topological Polar Surface Area: 101Ų
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 028113-250mg |
3-(4-Chloro-3-nitro-pyrazol-1-yl)-propionic acid |
1004644-64-7 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 028113-1g |
3-(4-Chloro-3-nitro-pyrazol-1-yl)-propionic acid |
1004644-64-7 | 1g |
£363.00 | 2022-03-01 | ||
| Fluorochem | 028113-2g |
3-(4-Chloro-3-nitro-pyrazol-1-yl)-propionic acid |
1004644-64-7 | 2g |
£638.00 | 2022-03-01 | ||
| Fluorochem | 028113-5g |
3-(4-Chloro-3-nitro-pyrazol-1-yl)-propionic acid |
1004644-64-7 | 5g |
£963.00 | 2022-03-01 | ||
| Enamine | EN300-83582-0.05g |
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid |
1004644-64-7 | 95% | 0.05g |
$112.0 | 2023-09-02 | |
| Enamine | EN300-83582-0.1g |
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid |
1004644-64-7 | 95% | 0.1g |
$167.0 | 2023-09-02 | |
| Enamine | EN300-83582-0.25g |
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid |
1004644-64-7 | 95% | 0.25g |
$238.0 | 2023-09-02 | |
| Enamine | EN300-83582-0.5g |
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid |
1004644-64-7 | 95% | 0.5g |
$376.0 | 2023-09-02 | |
| Enamine | EN300-83582-1.0g |
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid |
1004644-64-7 | 95% | 1.0g |
$482.0 | 2023-02-11 | |
| Enamine | EN300-83582-2.5g |
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid |
1004644-64-7 | 95% | 2.5g |
$781.0 | 2023-09-02 |
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid Suppliers
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid
Comprehensive Overview of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid (CAS No. 1004644-64-7)
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid (CAS No. 1004644-64-7) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This compound, characterized by its unique pyrazole core and nitro and chloro functional groups, serves as a versatile intermediate in the synthesis of various biologically active molecules. Researchers and industry professionals are increasingly interested in its potential applications, particularly in the development of novel pharmaceuticals and crop protection agents.
The molecular structure of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid features a 1H-pyrazole ring substituted with a chloro group at the 4-position and a nitro group at the 3-position. The propanoic acid side chain enhances its solubility and reactivity, making it a valuable building block in organic synthesis. This compound is often discussed in the context of heterocyclic chemistry, a hot topic in modern drug discovery due to the prevalence of heterocycles in FDA-approved drugs.
Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of compounds like 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid. Machine learning models frequently analyze such structures to predict their biological activity and optimize their properties. This aligns with the growing demand for sustainable chemistry solutions, where researchers seek to minimize waste and improve synthetic efficiency. The compound's potential in green chemistry applications is another area of active investigation.
In the agrochemical sector, 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid has been explored as a precursor for pesticide development. Its structural motifs are similar to those found in commercially successful crop protection agents, sparking interest in its derivatization for improved efficacy and environmental safety. With the global push toward precision agriculture and reduced chemical footprints, this compound's role in next-generation agrochemicals is a subject of ongoing research.
Synthetic methodologies for 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid often involve multistep organic reactions, including nitration, halogenation, and N-alkylation. Recent advancements in flow chemistry and catalysis have improved the efficiency of these processes, addressing common challenges such as yield optimization and purification. These innovations are particularly relevant to industries focused on scale-up production and cost-effective synthesis.
The compound's physicochemical properties, such as its melting point, solubility, and stability, are critical for its practical applications. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize and quantify 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid in various matrices. These methods are essential for quality control in both research and industrial settings.
As the scientific community continues to explore structure-activity relationships (SAR) for pyrazole derivatives, 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid remains a compound of significant interest. Its potential to serve as a scaffold for bioactive molecules in areas like anti-inflammatory, antimicrobial, and anticancer research underscores its importance in modern chemistry. Future studies may focus on its derivatization and mechanistic studies to unlock new applications.
In summary, 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid (CAS No. 1004644-64-7) represents a compelling case study in the intersection of medicinal chemistry, agrochemical innovation, and sustainable synthesis. Its versatility and relevance to current scientific trends ensure its continued prominence in both academic and industrial research.
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